molecular formula C13H18N2O2 B14690351 2'-Hydroxy-4-methyl-1-piperidinecarboxanilide CAS No. 24638-14-0

2'-Hydroxy-4-methyl-1-piperidinecarboxanilide

Katalognummer: B14690351
CAS-Nummer: 24638-14-0
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: JQHQSTOFZMYSAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Hydroxy-4-methyl-1-piperidinecarboxanilide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide typically involves the reaction of 4-methylpiperidine with an appropriate carboxylic acid derivative. One common method includes the use of 4-methylpiperidine and 2-hydroxybenzoic acid under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods: In an industrial setting, the production of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative .

Wissenschaftliche Forschungsanwendungen

2’-Hydroxy-4-methyl-1-piperidinecarboxanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide is unique due to the presence of both a hydroxyl group and a piperidine ring, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

24638-14-0

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

N-(2-hydroxyphenyl)-4-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10-6-8-15(9-7-10)13(17)14-11-4-2-3-5-12(11)16/h2-5,10,16H,6-9H2,1H3,(H,14,17)

InChI-Schlüssel

JQHQSTOFZMYSAL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)NC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.